Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused triazatricyclo core substituted with a 4-methoxyphenylethyl group and an ethyl carboxylate ester. Its structure includes a conjugated system with imino and oxo functionalities, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H22N4O4/c1-3-31-23(29)17-14-18-21(25-19-6-4-5-12-26(19)22(18)28)27(20(17)24)13-11-15-7-9-16(30-2)10-8-15/h4-10,12,14,24H,3,11,13H2,1-2H3 |
InChI Key |
BCGSPTNQSYENJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields intermediate compounds that can be further functionalized through acylation and intramolecular cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce imino groups to amines.
Substitution: Nucleophilic substitution reactions can replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives in the triazatricyclo family, particularly ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534565-93-0, ZINC ID: ZINC2494527) . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog (CAS: 534565-93-0) |
|---|---|---|
| Core Structure | 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene | Identical core |
| Substituent at Position 6 | 6-Imino group linked to 2-(4-methoxyphenyl)ethyl | 6-(3-Chlorobenzoyl)imino group |
| Substituent at Position 7 | 2-(4-Methoxyphenyl)ethyl | Methyl group |
| Functional Groups | Ethyl carboxylate (position 5), oxo (position 2), imino (position 6) | Ethyl carboxylate (position 5), oxo (position 2), benzoyl-imino (position 6) |
| Electronic Effects | 4-Methoxy group: Electron-donating (+M effect) | 3-Chloro group: Electron-withdrawing (-I effect) |
| Steric Profile | Bulky 2-(4-methoxyphenyl)ethyl chain at position 7 | Compact methyl group at position 7 |
Key Findings:
In contrast, the smaller methyl group in the analog reduces steric hindrance, possibly improving solubility . The electron-donating methoxy group in the target compound could stabilize charge-transfer interactions, whereas the electron-withdrawing 3-chloro substituent in the analog may increase electrophilicity at the imino site, affecting reactivity in nucleophilic substitution reactions .
Synthetic and Analytical Considerations: Both compounds likely require advanced crystallization techniques (e.g., SHELX-based refinement) for structural elucidation due to their complex tricyclic cores . The benzoyl-imino group in the analog may confer higher UV-Vis absorbance (λmax ~250–300 nm) compared to the target compound’s alkyl-substituted imino group, as seen in related spirocyclic systems .
Methodological Insights from Literature
- Crystallography : SHELX programs remain critical for refining such complex structures, particularly for resolving puckered ring conformations and hydrogen-bonding networks .
- Hydrogen Bonding : The methoxy group in the target compound may participate in C–H···O interactions, stabilizing crystal packing, as observed in similar spirocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
